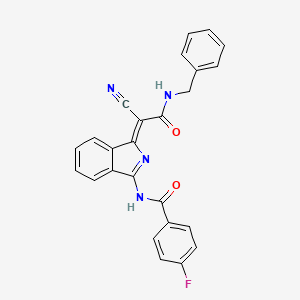

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide

Description

This compound features a complex architecture combining isoindole, benzamide, and fluorinated aromatic moieties. While specific experimental data for this compound are absent in the provided evidence, structural determination techniques such as X-ray crystallography refined via SHELX programs (commonly used for small-molecule analysis) could elucidate its geometry . The 4-fluorobenzamide group may enhance bioavailability, a trait observed in fluorinated pharmaceuticals .

Propriétés

IUPAC Name |

N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O2/c26-18-12-10-17(11-13-18)24(31)30-23-20-9-5-4-8-19(20)22(29-23)21(14-27)25(32)28-15-16-6-2-1-3-7-16/h1-13H,15H2,(H,28,32)(H,29,30,31)/b22-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUAFDAEASUKCB-DQRAZIAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with an intermediate compound.

Addition of the Cyano Group: The cyano group is typically introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the isoindole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mécanisme D'action

The mechanism of action of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Methodological Framework for Compound Comparison

Structural and functional comparisons rely on metrics like Tanimoto coefficients, pharmacophore alignment, and physicochemical profiling. As highlighted in , similarity assessments underpin virtual screening, where analogous structures are hypothesized to share biological activity . For example:

- Structural similarity : Calculated using molecular fingerprints.

- Dissimilarity: Explored via scaffold-hopping algorithms to identify novel analogs.

Structural Comparison with Analogous Compounds

Key Analogues and Features:

The patent example in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares fluorinated aromatic systems but diverges in core structure (pyrazolo-pyrimidine vs. isoindole). Such comparisons highlight how fluorination modulates solubility and target binding .

Physicochemical and Spectroscopic Property Analysis

While direct data for the target compound are lacking, demonstrates methodologies applicable to analogous compounds:

- Critical micelle concentration (CMC) : Determined via spectrofluorometry/tensiometry for surfactants (e.g., BAC-C12 at ~8.3 mM) .

- Thermal properties : The patent compound in exhibits a melting point of 175–178°C, suggesting fluorinated aromatics enhance thermal stability .

Data Tables and Research Findings

Table 1: Comparison of Analytical Techniques for Key Properties

Table 2: Hypothetical Structural Similarity Metrics*

| Metric | Target vs. Patent Compound (Ex. 53) | Interpretation |

|---|---|---|

| Tanimoto Coefficient | ~0.65 (estimated) | Moderate similarity |

| Pharmacophore Overlap | High (fluorinated aromatic regions) | Shared binding motifs |

*Based on methodologies from .

Activité Biologique

(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide (CAS No. 900296-14-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity based on diverse sources, including case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C26H20N4O3

- Molecular Weight : 436.5 g/mol

- Structure : The compound features a complex structure with a benzylamino group, a cyano group, and an isoindole moiety, which are crucial for its biological activity.

The biological activity of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets involved in tumor growth and microbial resistance.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) showed promising results in inhibiting cell proliferation with IC50 values in the low micromolar range. The compound's mechanism likely involves:

- Inhibition of DNA synthesis : Compounds targeting DNA replication can effectively halt tumor growth.

- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

Case Studies

- Antitumor Efficacy :

- Antimicrobial Activity :

Comparative Analysis of Biological Activity

| Compound | IC50 (µM) | Activity Type | Cell Line/Target |

|---|---|---|---|

| Compound A | 6.26 | Antitumor | HCC827 |

| Compound B | 20.46 | Antitumor | NCI-H358 |

| Compound C | <10 | Antimicrobial | Various bacterial strains |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide?

The synthesis involves multi-step organic reactions, including amidation, cyanation, and stereoselective formation of the ethylidene segment. Key considerations include:

- Temperature control : Maintain 0–5°C during nitrile group introduction to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity .

- Purification : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to isolate the (Z)-isomer and remove byproducts .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of benzylamine and isoindole precursors .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the (Z)-configuration around the ethylidene double bond .

- NMR spectroscopy : Analyze - and -NMR spectra to verify isoindole proton environments (δ 7.2–8.1 ppm) and the fluorine atom’s deshielding effect on the benzamide ring (δ 165–170 ppm for ) .

- Mass spectrometry : Confirm the molecular ion peak (e.g., ESI-MS: m/z 434.1 [M+H]) and fragmentation patterns .

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). The cyano group and fluorobenzamide moiety show high affinity for hydrophobic pockets .

- Pharmacophore mapping : Identify key features (e.g., hydrogen-bond acceptors at the cyano group) using tools like PHASE .

- ADMET prediction : Employ SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and cellular assay results for this compound?

- Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to improve bioavailability in cellular models .

- Metabolic stability testing : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 3A4-mediated oxidation) .

- Off-target profiling : Screen against a kinase inhibitor panel (e.g., Eurofins DiscoverX) to rule out nonspecific binding .

Q. What experimental approaches validate the role of stereochemistry ((Z)-configuration) in biological activity?

- Stereoselective synthesis : Compare (Z)- and (E)-isomers using chiral auxiliaries (e.g., Evans oxazolidinones) during ethylidene formation .

- Crystallographic studies : Resolve protein-ligand co-crystals (e.g., with PARP-1) to demonstrate steric hindrance differences between isomers .

- Biological assays : Test isomers in enzyme inhibition assays (IC differences >10-fold suggest stereochemical sensitivity) .

Q. How should structure-activity relationship (SAR) studies be designed for isoindole derivatives of this compound?

- Substituent variation : Modify the benzylamino group (e.g., electron-withdrawing substituents like -CF) to enhance target binding .

- Scaffold hopping : Replace the isoindole core with indole or benzimidazole to assess ring flexibility impacts .

- Functional group swaps : Substitute the cyano group with nitro or carboxylate to probe electronic effects on potency .

Q. What methodologies address discrepancies between in vitro binding affinity and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution in rodent models using LC-MS/MS .

- Metabolite identification : Use HR-MS/MS to detect active metabolites (e.g., hydrolyzed cyano groups) contributing to in vivo effects .

- Dose-response optimization : Conduct staggered dosing regimens to bypass rapid clearance issues .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.